molecular formula C11H19NO4 B6416288 3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid CAS No. 1335042-76-6

3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid

Cat. No.: B6416288
CAS No.: 1335042-76-6
M. Wt: 229.27 g/mol
InChI Key: RFHPQLCVYMBPRF-UHFFFAOYSA-N
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Description

3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid is a compound that belongs to the class of aliphatic compounds and derivatives. . This compound is primarily used in laboratory settings for various chemical reactions and research purposes.

Mechanism of Action

Target of Action

N-Boc-(+/-)-3-aminohex-5-enoic acid is primarily used as a protective agent for amines in organic synthesis . The compound’s primary targets are the amine groups present in various biomolecules .

Mode of Action

The compound works by protecting the amine groups, making them less reactive and more stable towards a wide range of nucleophilic reagents and alkaline reaction conditions . This is achieved through the formation of tert-butyl carbamates (Boc), which can be easily introduced and removed under a variety of conditions .

Biochemical Pathways

The key biochemical pathway involved in the action of N-Boc-(+/-)-3-aminohex-5-enoic acid is the protection and deprotection of amines. This process is fundamental in organic synthesis, especially in peptide chemistry . The compound is used to protect amino groups in amino acids, making them resistant to racemization during peptide synthesis .

Result of Action

The result of the action of N-Boc-(+/-)-3-aminohex-5-enoic acid is the successful protection of amine groups in various biomolecules, allowing for more controlled and efficient organic synthesis . This includes the synthesis of peptides, where the compound helps prevent unwanted side reactions and ensures the correct sequence of amino acids .

Action Environment

The action of N-Boc-(+/-)-3-aminohex-5-enoic acid can be influenced by various environmental factors. For instance, the use of a catalyst can lower the required reaction temperature . Additionally, the compound’s action can be conducted in a continuous flow reactor with a low-boiling solvent, which facilitates product separation and enhances efficiency and productivity relative to a batch process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid typically involves the protection of amino acids with tert-butoxycarbonyl (Boc) groups. One common method is to start with an amino acid and react it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection strategies as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its double bond, which provides additional reactivity and versatility in synthetic applications. This feature distinguishes it from other Boc-protected amino acids and makes it valuable in the synthesis of complex molecules .

Biological Activity

3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid, also known as N-Boc-3-aminohex-5-enoic acid, is a compound primarily utilized in organic synthesis, particularly in peptide chemistry. Its biological activity is largely linked to its role as a protecting group for amines, which facilitates the synthesis of various biomolecules. This article explores the biological activity of this compound through its mechanisms of action, biochemical properties, and applications in scientific research.

Target of Action
The primary function of this compound is to act as a protective agent for amine groups during organic synthesis. This protection is crucial in preventing unwanted reactions that could compromise the integrity of the desired product.

Mode of Action
The compound protects amine groups by forming stable derivatives that are less reactive under nucleophilic conditions. This stability allows for selective reactions to occur without interference from the amine functionality.

Biochemical Pathways
The key biochemical pathway involving this compound is the protection and subsequent deprotection of amines, which is essential in peptide synthesis and other organic transformations.

Cellular Effects
In cellular contexts, this compound plays a significant role in peptide synthesis, which is fundamental to various cellular functions including signaling and structural integrity.

Molecular Mechanism
The introduction of the N-Boc group is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction occurs under mild conditions, making it suitable for sensitive biomolecules.

Research Applications

This compound has diverse applications across various fields:

  • Chemistry : It serves as an intermediate in peptide synthesis and other complex organic molecules.
  • Biology : The compound aids in studying enzyme-substrate interactions and protein modifications.
  • Medicine : It acts as a building block for pharmaceutical compounds, enhancing drug design and development.
  • Industry : Utilized in producing specialty chemicals and materials, it contributes to advancements in chemical manufacturing processes.

Peptide Synthesis

A study demonstrated the effectiveness of N-Boc-protected amino acids in synthesizing peptides with high purity and yield. The protection strategy allowed for selective coupling reactions that are critical in constructing complex peptide sequences.

Enzyme Interactions

Research highlighted how this compound could be employed to investigate enzyme kinetics by providing a stable substrate for enzymatic reactions. This application is vital for understanding metabolic pathways involving amino acids.

Summary Table of Biological Activity

Aspect Details
Chemical Structure C11H19NO; Molecular Weight: 229.27 g/mol
Primary Use Protecting group for amines in organic synthesis
Key Reagents Used Di-tert-butyl dicarbonate (Boc2O), Triethylamine
Biological Role Facilitates peptide synthesis and enzyme-substrate interaction studies
Applications Chemistry, Biology, Medicine, Industry

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHPQLCVYMBPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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